molecular formula C17H34O4S B11993924 Ethyl 3-(dodecylsulfonyl)propanoate

Ethyl 3-(dodecylsulfonyl)propanoate

Cat. No.: B11993924
M. Wt: 334.5 g/mol
InChI Key: DPGCFUVOGVBATH-UHFFFAOYSA-N
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Description

Ethyl 3-(dodecylsulfonyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dodecylsulfonyl)propanoate can be synthesized through the esterification of 3-(dodecylsulfonyl)propanoic acid with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dodecylsulfonyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3-(dodecylsulfonyl)propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: 3-(dodecylsulfonyl)propanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(dodecylsulfonyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(dodecylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active 3-(dodecylsulfonyl)propanoic acid, which may interact with enzymes or receptors in biological systems. The long dodecyl chain can also influence the compound’s hydrophobic interactions and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a shorter chain, commonly used as a solvent.

    Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.

    Ethyl propanoate: Similar ester structure but with a shorter alkyl chain.

Uniqueness

Ethyl 3-(dodecylsulfonyl)propanoate is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications in various fields, including its potential use as a surfactant or in drug delivery systems.

Properties

Molecular Formula

C17H34O4S

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl 3-dodecylsulfonylpropanoate

InChI

InChI=1S/C17H34O4S/c1-3-5-6-7-8-9-10-11-12-13-15-22(19,20)16-14-17(18)21-4-2/h3-16H2,1-2H3

InChI Key

DPGCFUVOGVBATH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCC(=O)OCC

Origin of Product

United States

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